

# bosutinib progression-free survival overall survival CML

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## Compound Focus: Bosutinib

CAS No.: 380843-75-4

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## Detailed Efficacy and Safety Data

For a more comprehensive comparison, the following table expands on the efficacy and safety profile of **bosutinib** from the long-term BYOND trial, which studied its use in patients with resistance or intolerance to prior therapy.

Parameter	Bosutinib (BYOND Trial Final Analysis)
Patient Population	Ph+ CML-CP after $\geq 1$ prior TKI [1]
Median Treatment Duration	40.9 months [1]
Median Follow-up	47.8 months [1]
<b>Efficacy (at any time on treatment)</b>	
• CCyR	81.1% [1]
• MMR	71.8% [1]
• MR4	59.7% [1]

Parameter	Bosutinib (BYOND Trial Final Analysis)
<b>Durability of Response (Kaplan-Meier probability)</b>	
• MMR maintained at 36 months	87.2% [1]
• MR4 maintained at 36 months	80.7% [1]
<b>Survival (Kaplan-Meier rate)</b>	
• 48-month Overall Survival (OS)	88.3% [1]
• 36-month Progression-Free Survival (PFS)	86.7% [1]
<b>Common Adverse Events (AEs)</b>	Diarrhea, nausea, thrombocytopenia, increased ALT/AST [2] [1]
<b>Dose Management</b>	79.5% of patients required dose reductions; efficacy was maintained post-reduction [1]

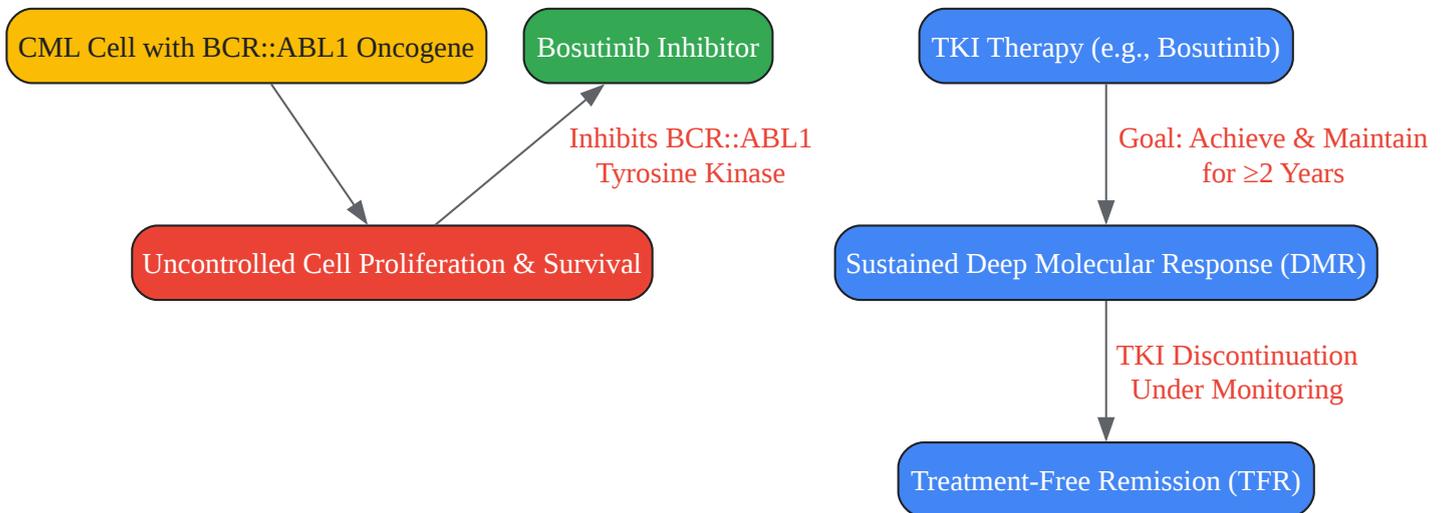
## Experimental Protocols and Trial Designs

The data presented above are derived from specific clinical trial protocols. Here are the methodologies for the key studies cited:

- **BFORE Trial (First-line CML-CP):** This was a phase 3, multicenter, open-label, randomized study. Patients with newly diagnosed Ph+ CML-CP were randomized to receive either **bosutinib 400 mg once daily** or **imatinib 400 mg once daily**. Molecular responses (MMR, MR4) were assessed based on *BCR::ABL1* transcript levels measured by an international scale (IS) via real-time quantitative polymerase chain reaction (RQ-PCR) at a central laboratory [2].
- **BYOND Trial (Later-line CML):** This was a phase 4, single-arm, open-label study. Patients with Ph+ CML (chronic or advanced phase) who had treatment failure on prior TKIs received **bosutinib 500 mg once daily**. Dose escalation to 600 mg was permitted for suboptimal response, and reductions to 400/300/200 mg were allowed for toxicity. Cytogenetic responses were based on local laboratory assessments, while molecular responses and mutational analysis were performed at a central laboratory [1].

## Bosutinib's Mechanism and Treatment Pathway

The following diagram illustrates the mechanism of action of **bosutinib** and the subsequent treatment goal of achieving Treatment-Free Remission (TFR).



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## Interpretation of Key Findings and Clinical Context

- **Comparison with Other TKIs:** A head-to-head trial (**ASCEMBL**) comparing **bosutinib** to **asciminib** in patients treated with  $\geq 2$  prior TKIs showed that asciminib had superior efficacy, with higher MMR rates (33.8% vs. 10.5% at week 156) and a more favorable safety profile [3].
- **Achieving Treatment-Free Remission (TFR):** A key goal of modern CML therapy. A 2025 study found that **bosutinib** could be safely discontinued in patients who maintained a deep molecular response (MR4.5) for a median of 27 months. The **treatment-free survival rate was 68.8% at 12 months**, and a higher frequency of effector memory CD8<sup>+</sup> T-cells was associated with successful TFR [4].

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## References

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